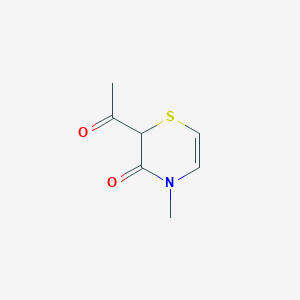

2-Acetyl-4-methyl-1,4-thiazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le Valaciclovir chlorhydrate est un médicament antiviral principalement utilisé pour traiter les infections causées par les virus herpétiques, notamment le virus de l'herpès simplex de types 1 et 2, le virus varicelle-zona et le cytomégalovirus. Il s'agit d'un promédicament de l'aciclovir, ce qui signifie qu'il est converti en aciclovir dans l'organisme, qui exerce ensuite ses effets antiviraux en inhibant la réplication de l'ADN viral .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Valaciclovir chlorhydrate est synthétisé par estérification de l'aciclovir avec la L-valine. La réaction implique l'activation du groupe carboxyle de la L-valine, généralement à l'aide d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC), suivie de la réaction avec l'aciclovir pour former la liaison ester. Le produit est ensuite converti en sa forme chlorhydrate .

Méthodes de production industrielle : La production industrielle du Valaciclovir chlorhydrate suit une voie de synthèse similaire mais à plus grande échelle. Le processus implique un contrôle rigoureux des conditions de réaction, notamment la température, le pH et le choix du solvant, pour garantir un rendement et une pureté élevés. Le produit final est purifié par cristallisation et filtration .

Analyse Des Réactions Chimiques

Types de réactions : Le Valaciclovir chlorhydrate subit plusieurs types de réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution.

Réactifs et conditions courants :

Hydrolyse : Dans l'organisme, le Valaciclovir chlorhydrate est rapidement hydrolysé par les estérases pour libérer l'aciclovir et la L-valine.

Oxydation : L'aciclovir, la forme active, peut subir des réactions d'oxydation, en particulier en présence d'espèces réactives de l'oxygène.

Substitution : La partie guanine de l'aciclovir peut participer à des réactions de substitution nucléophile dans des conditions spécifiques.

Principaux produits :

Hydrolyse : Acyclovir et L-valine.

Oxydation : Dérivés oxydés de l'aciclovir.

Substitution : Divers dérivés de la guanine substituée.

4. Applications de la recherche scientifique

Le Valaciclovir chlorhydrate a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes d'hydrolyse des esters et d'activation des promédicaments.

Biologie : Investigué pour ses effets sur la réplication virale et les réponses cellulaires aux infections virales.

Médecine : Largement utilisé dans les essais cliniques pour évaluer son efficacité et sa sécurité dans le traitement des infections virales, notamment l'herpès simplex et la varicelle-zona.

5. Mécanisme d'action

Le Valaciclovir chlorhydrate exerce ses effets antiviraux par sa conversion en aciclovir. L'aciclovir est phosphorylé par la thymidine kinase virale en aciclovir monophosphate, qui est ensuite phosphorylé par les kinases cellulaires en aciclovir triphosphate. L'aciclovir triphosphate inhibe l'ADN polymérase virale, empêchant la synthèse et la réplication de l'ADN viral. Cette inhibition sélective se produit parce que la thymidine kinase virale a une plus grande affinité pour l'aciclovir que l'enzyme cellulaire .

Composés similaires :

Acyclovir : La forme active du Valaciclovir chlorhydrate, utilisée directement comme agent antiviral.

Famciclovir : Un autre promédicament antiviral qui est converti en penciclovir dans l'organisme.

Ganciclovir : Un médicament antiviral utilisé pour traiter les infections à cytomégalovirus.

Comparaison :

Valaciclovir chlorhydrate vs. Acyclovir : Le Valaciclovir chlorhydrate a une meilleure biodisponibilité orale que l'aciclovir, conduisant à des concentrations plasmatiques plus élevées et un traitement plus efficace.

Valaciclovir chlorhydrate vs. Famciclovir : Les deux sont des promédicaments ayant des mécanismes d'action similaires, mais le Valaciclovir chlorhydrate est plus souvent utilisé pour les infections à virus de l'herpès simplex, tandis que le Famciclovir est souvent utilisé pour le zona.

Valaciclovir chlorhydrate vs. Ganciclovir : Le Ganciclovir est plus puissant contre le cytomégalovirus mais a un profil de toxicité plus élevé que le Valaciclovir chlorhydrate.

Applications De Recherche Scientifique

Valaciclovir Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study ester hydrolysis and prodrug activation mechanisms.

Biology: Investigated for its effects on viral replication and cellular responses to viral infections.

Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating viral infections, including herpes simplex and varicella-zoster.

Mécanisme D'action

Valaciclovir Hydrochloride exerts its antiviral effects through its conversion to acyclovir. Acyclovir is phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further phosphorylated by cellular kinases to acyclovir triphosphate. Acyclovir triphosphate inhibits viral DNA polymerase, preventing viral DNA synthesis and replication. This selective inhibition occurs because viral thymidine kinase has a higher affinity for acyclovir than the cellular enzyme .

Comparaison Avec Des Composés Similaires

Acyclovir: The active form of Valaciclovir Hydrochloride, used directly as an antiviral agent.

Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.

Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.

Comparison:

Valaciclovir Hydrochloride vs. Acyclovir: Valaciclovir Hydrochloride has better oral bioavailability than acyclovir, leading to higher plasma concentrations and more effective treatment.

Valaciclovir Hydrochloride vs. Famciclovir: Both are prodrugs with similar mechanisms of action, but Valaciclovir Hydrochloride is more commonly used for herpes simplex virus infections, while Famciclovir is often used for herpes zoster.

Valaciclovir Hydrochloride vs. Ganciclovir: Ganciclovir is more potent against cytomegalovirus but has a higher toxicity profile compared to Valaciclovir Hydrochloride.

Propriétés

Numéro CAS |

177421-80-6 |

|---|---|

Formule moléculaire |

C7H9NO2S |

Poids moléculaire |

171.22 g/mol |

Nom IUPAC |

2-acetyl-4-methyl-1,4-thiazin-3-one |

InChI |

InChI=1S/C7H9NO2S/c1-5(9)6-7(10)8(2)3-4-11-6/h3-4,6H,1-2H3 |

Clé InChI |

JXAZRYOLCGUCPC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1C(=O)N(C=CS1)C |

SMILES canonique |

CC(=O)C1C(=O)N(C=CS1)C |

Synonymes |

2H-1,4-Thiazin-3(4H)-one, 2-acetyl-4-methyl- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[(6,7-Dimethoxy-4-quinazolinyl)amino]phenyl]benzamide hydrochloride](/img/structure/B69107.png)

![[4-Methoxy-2-(methoxymethoxy)phenyl]boronic acid](/img/structure/B69131.png)

![1-[[(4-Methylphenyl)sulphonyl]oxy]-1,2-benziodoxol-3(1H)-one](/img/structure/B69132.png)

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-amine](/img/structure/B69135.png)